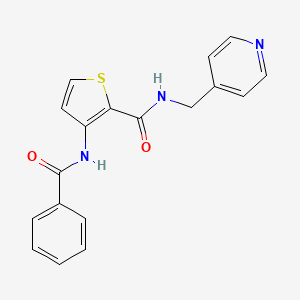

3-benzamido-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

3-benzamido-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c22-17(14-4-2-1-3-5-14)21-15-8-11-24-16(15)18(23)20-12-13-6-9-19-10-7-13/h1-11H,12H2,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMJTKXXUCCRPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide typically involves the reaction of 3-aminothiophene-2-carboxamide with benzoyl chloride and pyridine-4-carboxaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and development.

Chemical Reactions Analysis

Types of Reactions

3-Benzamido-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.

Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

3-Benzamido-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-benzamido-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Solubility : The pyridin-4-ylmethyl group may improve water solubility compared to purely hydrophobic substituents (e.g., methoxyphenyl in ). However, the benzamido group could reduce solubility relative to simpler analogs like N-(pyridin-4-ylmethyl)thiophene-2-carboxamide .

- Stability : Nitrothiophenes (e.g., Compound 16) may exhibit higher reactivity due to the nitro group, whereas the target compound’s benzamido group could enhance stability against metabolic degradation .

Biological Activity

3-benzamido-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide (CAS No. 692737-25-0) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of 337.4 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit potent antimicrobial activity. For instance, pyrrole benzamide derivatives have shown significant efficacy against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

| Compound Type | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Pyrrole Benzamide Derivatives | 3.12 - 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Both pathogens |

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. It is hypothesized that it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation in various models. The exact molecular targets remain under investigation, but preliminary studies suggest potential interactions with cyclooxygenase (COX) enzymes.

Anticancer Activity

In vitro studies have suggested that thiophene derivatives can induce apoptosis in cancer cells. The mechanism appears to involve the modulation of cell signaling pathways associated with cell survival and proliferation. For example, compounds targeting the PI3K/Akt pathway have shown promise in preclinical models.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and cancer progression.

- Receptor Binding : It may bind to specific receptors, altering their activity and downstream signaling pathways.

- Cell Cycle Regulation : There is evidence suggesting that this compound can affect cell cycle progression, leading to apoptosis in cancer cells.

Case Studies

Recent studies have highlighted the potential of thiophene derivatives in drug development:

- Study on Antimicrobial Efficacy : A study published in MDPI evaluated several thiophene derivatives, including those structurally related to this compound, showing promising antibacterial activity against resistant strains .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of related compounds demonstrated significant reductions in pro-inflammatory cytokines in animal models.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-benzamido-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide, and how can reaction yields be optimized?

- The synthesis typically involves multi-step protocols, including:

- Formation of the thiophene core : Chlorination or functionalization of the thiophene ring .

- Amidation : Coupling benzamide and pyridinylmethylamine groups under peptide-like conditions (e.g., DCC/HOBt or EDCI) .

- Yield optimization strategies:

- Use of high-purity reagents and anhydrous solvents to minimize side reactions.

- Temperature control during coupling steps (e.g., 0–5°C for activation, room temperature for reaction completion) .

- Monitoring via TLC or HPLC to track intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR (¹H/¹³C) : Critical for verifying the benzamido and pyridinylmethyl substituents. Aromatic protons appear in δ 7.0–8.5 ppm, while the thiophene protons resonate at δ 6.5–7.5 ppm .

- FT-IR : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and thiophene ring vibrations (~700–800 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the trifluoromethyl-containing analogs .

Q. How can researchers identify potential biological targets for this compound?

- In silico docking : Use software like AutoDock Vina to predict interactions with bacterial enzymes (e.g., acps-pptase) or kinase domains .

- Enzyme inhibition assays : Test against purified bacterial/fungal enzymes (e.g., β-ketoacyl-acyl carrier protein synthase III) using spectrophotometric methods .

Advanced Research Questions

Q. How can contradictory data on the compound’s antibacterial activity be resolved?

- Dose-response analysis : Perform MIC/MBC assays across bacterial strains (e.g., S. aureus, E. coli) to clarify potency variations .

- Metabolic stability testing : Assess degradation in bacterial lysates vs. mammalian cells to rule out false negatives due to rapid metabolism .

- Structural analogs comparison : Synthesize derivatives with modified pyridine or benzamido groups to isolate structure-activity relationships (SAR) .

Q. What experimental designs are suitable for optimizing the compound’s pharmacokinetic properties?

- Factorial design : Test variables like logP (lipophilicity), solubility (via co-solvents), and metabolic stability (CYP450 assays) in a 2³ factorial matrix .

- In vivo PK studies : Use rodent models to measure bioavailability, half-life, and tissue distribution. Compare results with in vitro hepatocyte clearance data .

Q. What computational methods validate the compound’s binding mode to bacterial targets?

- Molecular dynamics (MD) simulations : Simulate ligand-enzyme complexes (e.g., acps-pptase) over 100+ ns to assess binding stability and key residue interactions .

- Free energy calculations : Use MM-PBSA/GBSA to quantify binding affinities and identify hotspots for derivatization .

Q. How can reaction mechanisms for key synthetic steps (e.g., amidation) be elucidated?

- Isotopic labeling : Introduce ¹⁵N or ¹³C in amine precursors to track coupling efficiency via NMR .

- Kinetic studies : Monitor reaction progress under varying temperatures/pH to propose rate-determining steps .

Methodological Considerations

- Data contradiction resolution : Cross-validate biological assays with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .

- Synergy with agrochemicals : Test compound mixtures against fungal pathogens using checkerboard assays to calculate FIC indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.